[5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(1,3-dioxaindan-5-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions.
Construction of the azabicyclo[3.1.1]heptane ring: This step often involves a [3+2] cycloaddition reaction between an aziridine and an alkene.
Introduction of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(1,3-dioxaindan-5-yl)pentanoic acid]
- [5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptane]
Uniqueness
Compared to similar compounds, [5-(1,3-dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol stands out due to its unique combination of a bicyclic structure and a hydroxyl functional group. This combination provides distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2703778-88-3 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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